
1,1'-(1,3-Phenylene)diisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Di(isoquinolin-1-yl)benzene is an organic compound with the molecular formula C24H16N2. It consists of a benzene ring substituted with two isoquinoline groups at the 1 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(isoquinolin-1-yl)benzene typically involves the reaction of isoquinoline with a benzene derivative under specific conditions. One common method is the Ullmann-type reaction, which involves the coupling of isoquinoline with a halogenated benzene derivative in the presence of a copper catalyst . The reaction conditions often include elevated temperatures and the use of a base to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for 1,3-Di(isoquinolin-1-yl)benzene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
1,3-Di(isoquinolin-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds .
科学的研究の応用
1,3-Di(isoquinolin-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 1,3-Di(isoquinolin-1-yl)benzene and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in cancer cell proliferation . The specific pathways involved depend on the structure of the derivative and its target .
類似化合物との比較
Similar Compounds
- 1,3-Di(isoquinolin-2-yl)benzene
- 1,4-Di(isoquinolin-1-yl)benzene
- 1,3-Di(quinolin-1-yl)benzene
Uniqueness
1,3-Di(isoquinolin-1-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties in terms of stability, solubility, and interaction with biological targets .
特性
CAS番号 |
160603-05-4 |
|---|---|
分子式 |
C24H16N2 |
分子量 |
332.4 g/mol |
IUPAC名 |
1-(3-isoquinolin-1-ylphenyl)isoquinoline |
InChI |
InChI=1S/C24H16N2/c1-3-10-21-17(6-1)12-14-25-23(21)19-8-5-9-20(16-19)24-22-11-4-2-7-18(22)13-15-26-24/h1-16H |
InChIキー |
ZXUBBXHGUTZRAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC(=CC=C3)C4=NC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



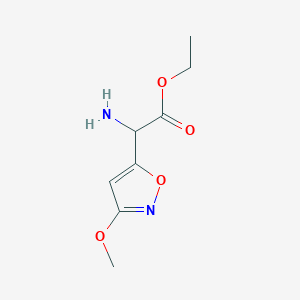


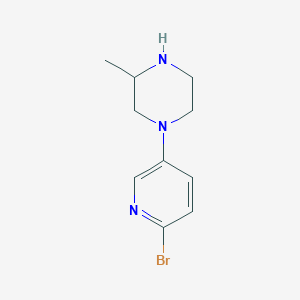

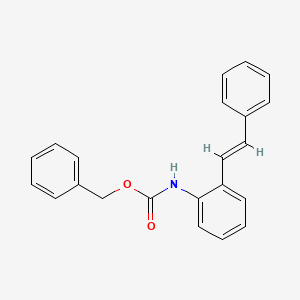
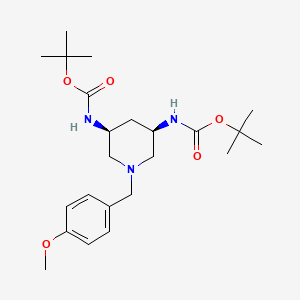
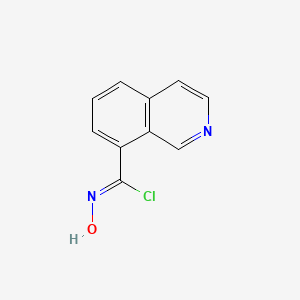

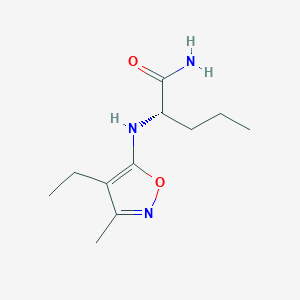
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
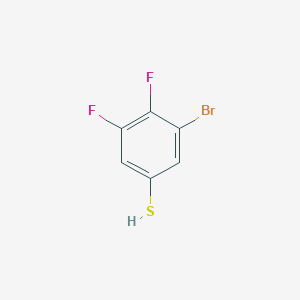
![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)
